1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-nitropyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-9-6(10(11)12)5(3-7)4-8-9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKZRRNAZTSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Ethyl 5 Nitro 1h Pyrazole 4 Carbonitrile
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a degree of aromatic stability. The N1-ethyl group does little to alter the fundamental reactivity, but the C5-nitro group has a profound deactivating effect on the ring's susceptibility to electrophilic attack and influences its stability and potential for nucleophilic interactions.
In general, pyrazoles readily undergo electrophilic aromatic substitution, typically at the C4 position if it is unsubstituted. researchgate.net For 1-ethyl-5-nitro-1H-pyrazole-4-carbonitrile, the C4 position is already occupied by a cyano group. The remaining open position on the ring is C3. However, the combined electron-withdrawing power of the adjacent C4-carbonitrile and C5-nitro groups renders the C3 position highly electron-deficient and thus strongly deactivated towards electrophilic attack.
Reactions such as nitration, halogenation, or sulfonation, which are common for many pyrazole derivatives, would require extremely harsh conditions to proceed on this molecule, with a high likelihood of decomposition or side reactions instead. Research on similarly deactivated nitropyrazoles indicates that forcing conditions are necessary for further substitution. For instance, the nitration of pyrazole itself requires a mixture of nitric and sulfuric acid to introduce a nitro group, a classical example of electrophilic aromatic substitution. researchgate.net For an already nitrated and cyano-substituted pyrazole, the energy barrier for the introduction of another electrophile would be substantially higher.
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome for C3 Position |
|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Reaction unlikely to proceed |
| Bromination | Br₂ / FeBr₃ | Reaction unlikely to proceed |
This table is based on the predicted reactivity due to the strong deactivating effects of the nitro and cyano groups.
The highly electron-deficient nature of the pyrazole ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr) or ring-opening transformations initiated by potent nucleophiles. The nitro group at the C5 position is a plausible leaving group in an SNAr reaction if attacked by a strong nucleophile.
While specific studies on this molecule are not prevalent, research on other nitropyrazoles has demonstrated that nucleophiles can displace nitro groups. Furthermore, strong bases or nucleophiles can sometimes induce ring-opening or complex rearrangements in highly substituted, electron-poor heterocyclic systems. For example, studies on other classes of pyrazoles show that reactions with hydrazines can lead to the formation of new heterocyclic systems. nih.gov
Transformations Involving the Nitrile Group
The carbonitrile (cyano) group at the C4 position is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition.
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids or amides, typically requiring acidic or basic conditions. scbt.combldpharm.com Under acidic conditions, the nitrile group of this compound would be expected to hydrolyze, first to an intermediate amide (1-ethyl-5-nitro-1H-pyrazole-4-carboxamide) and then to the corresponding carboxylic acid (1-ethyl-5-nitro-1H-pyrazole-4-carboxylic acid). bldpharm.comnih.gov
Acid-Catalyzed Hydrolysis:
Step 1 (Amide formation): this compound + H₂O/H⁺ → 1-ethyl-5-nitro-1H-pyrazole-4-carboxamide
Step 2 (Carboxylic acid formation): 1-ethyl-5-nitro-1H-pyrazole-4-carboxamide + H₂O/H⁺ → 1-ethyl-5-nitro-1H-pyrazole-4-carboxylic acid + NH₄⁺
Alkaline hydrolysis would proceed similarly, but the final product would be the carboxylate salt (e.g., sodium 1-ethyl-5-nitro-1H-pyrazole-4-carboxylate), from which the free carboxylic acid can be liberated by acidification. nih.govsigmaaldrich.com Partial hydrolysis to the amide can often be achieved under carefully controlled conditions.
Table 2: Products of Nitrile Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₃O⁺, heat | 1-Ethyl-5-nitro-1H-pyrazole-4-carboxamide | 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid |
The nitrile group can be reduced to a primary amine (aminomethyl group). acs.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). acs.org
A significant challenge in the reduction of this compound is the presence of the nitro group, which is also readily reducible.
Using strong hydrides like LiAlH₄: This reagent would likely reduce both the nitrile and the nitro group, leading to the formation of 1-ethyl-5-amino-1H-pyrazole-4-aminomethane. acs.org
Using catalytic hydrogenation: Standard catalytic hydrogenation (e.g., H₂/Pd-C) would also be expected to reduce both functional groups.
Selective reduction of the nitro group in the presence of a nitrile is possible using specific reagents like tin(II) chloride (SnCl₂) in an ethanol-acetic acid mixture. Conversely, selectively reducing the nitrile while preserving the nitro group is more challenging and would require carefully chosen chemo-selective reagents.
Table 3: Potential Reduction Products
| Reagent | Group(s) Reduced | Expected Major Product |
|---|---|---|
| LiAlH₄ | Nitrile and Nitro | 1-Ethyl-5-amino-1H-pyrazole-4-aminomethane |
| H₂ / Pd-C | Nitrile and Nitro | 1-Ethyl-5-amino-1H-pyrazole-4-aminomethane |
The nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions to form various heterocyclic rings. For instance, [3+2] cycloadditions with azides can yield tetrazole rings, while reactions with other 1,3-dipoles can lead to different five-membered heterocycles. The functional group interconversion of heteroaryl carbonitriles with reagents like arylhydrazides can be used to construct 1,2,4-triazoles or 1,3,4-oxadiazoles.
While specific examples involving this compound are not documented in readily available literature, the general reactivity pattern suggests its nitrile group could react with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or ammonium (B1175870) chloride to form the corresponding tetrazolyl-pyrazole derivative. Such reactions are valuable for creating complex, nitrogen-rich heterocyclic systems.
Reactivity of the Nitro Group
The nitro group at the C5 position of the pyrazole ring is a key determinant of the molecule's chemical behavior, influencing both its reactivity through electronic effects and by serving as a handle for further functionalization.
The reduction of the nitro group to an amino group is a fundamental transformation, opening up a vast array of synthetic possibilities. For nitropyrazoles, this conversion is typically achieved through catalytic hydrogenation or chemical reduction methods. While specific studies on this compound are not extensively documented, the reactivity can be inferred from closely related compounds such as ethyl 5-nitro-1H-pyrazole-3-carboxylate.
Commonly employed methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. frontiersin.orgrsc.org These reactions are often carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure.
Chemical Reduction: A variety of chemical reducing agents can be employed. A classic and effective method is the use of a metal in an acidic medium, such as iron (Fe) in the presence of hydrochloric acid (HCl) or ammonium chloride. frontiersin.org Other reagents like tin(II) chloride (SnCl₂) have also been used for the reduction of nitroarenes. rsc.org
The resulting 1-ethyl-5-amino-1H-pyrazole-4-carbonitrile is a versatile intermediate for further derivatization.
Table 1: Common Reduction Methods for Nitro-Substituted Pyrazoles
| Reduction Method | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT | 5-Amino-1H-pyrazole derivative |
| Chemical Reduction | Fe, HCl, Ethanol, Reflux | 5-Amino-1H-pyrazole derivative |
The nitro group is a strong electron-withdrawing group, and its presence at the C5 position significantly influences the electronic properties of the pyrazole ring. This deactivating effect is crucial in directing further chemical transformations. The electron-withdrawing nature of the nitro group, coupled with the cyano group at C4, renders the pyrazole ring electron-deficient. This deactivation makes electrophilic aromatic substitution reactions on the pyrazole ring challenging. Conversely, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution, although this is less common for pyrazoles compared to other aromatic systems. The deactivating effect of the nitro group is an important consideration in planning multi-step synthetic sequences involving this scaffold.
Reactivity of the Ethyl Substituent
The N1-ethyl group is generally considered to be relatively inert. However, its functionalization can provide a route to modify the steric and electronic properties of the molecule.
Direct functionalization of the N-ethyl group in this compound presents a synthetic challenge. The presence of the strongly deactivating nitro group can influence the reactivity of the entire molecule, including the N-alkyl substituent. While methods for the N-dealkylation of heterocyclic compounds exist, they often require harsh conditions that may not be compatible with the other functional groups present in the molecule. nih.govresearchgate.net
More sophisticated methods, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the functionalization of N-alkyl groups in heterocyclic systems. beilstein-journals.org These methods could potentially be applied to introduce functionality onto the ethyl chain. However, specific examples of such transformations on 1-ethyl-5-nitropyrazoles are not readily found in the literature, and the development of such a reaction would likely require significant optimization to achieve the desired selectivity and yield in the presence of the nitro and cyano groups.
Derivatization and Functionalization Strategies for this compound
The strategic derivatization of this compound can lead to a wide range of novel compounds with potentially interesting biological or material properties. The primary routes for derivatization involve transformations of the nitro and cyano groups.
The reduction of the nitro group to an amine is the most common and versatile strategy for introducing chemical diversity. The resulting 1-ethyl-5-amino-1H-pyrazole-4-carbonitrile is a key intermediate for the synthesis of various fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines: The ortho-amino-nitrile functionality is a classic precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govnih.govtandfonline.com Reaction of 1-ethyl-5-amino-1H-pyrazole-4-carbonitrile with various one-carbon synthons can lead to the formation of the fused pyrimidine (B1678525) ring. For example, treatment with formic acid or formamide (B127407) can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one or 4-aminopyrazolo[3,4-d]pyrimidine, respectively. nih.gov
Synthesis of Pyrazolo[3,4-b]pyridines: Condensation of 1-ethyl-5-amino-1H-pyrazole-4-carbonitrile with β-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazolo[3,4-b]pyridines. rsc.orgnih.govresearchgate.net For instance, reaction with acetylacetone (B45752) can yield a 4,6-dimethylpyrazolo[3,4-b]pyridine derivative.
The nitrile group at the C4 position also offers opportunities for derivatization:
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 1-ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. chemistrysteps.commasterorganicchemistry.com This introduces a new functional group that can be used in a variety of subsequent reactions, such as esterification or amide bond formation.
Reduction to Aminomethyl Group: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This provides a route to introduce a basic side chain, which can be valuable for modulating the pharmacological properties of the molecule.
Table 2: Derivatization Strategies for 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile
| Reagent(s) | Product Type |
| Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one |
| Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine |
| Acetylacetone | Pyrazolo[3,4-b]pyridine |
Formation of Fused Heterocyclic Systems from this compound Precursors
The versatile chemical nature of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The strategic positioning of the nitro, cyano, and ethyl groups on the pyrazole ring allows for a range of chemical transformations, leading to the construction of complex molecular architectures with potential applications in medicinal chemistry and material science. The initial and crucial step in many of these synthetic pathways is the reduction of the nitro group to an amino group, yielding 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile. This transformation unlocks the potential for subsequent cyclization reactions to form diverse fused heterocycles.
Imidazo[1,2-b]pyrazole Derivatives
The synthesis of imidazo[1,2-b]pyrazoles from 5-aminopyrazole precursors is a well-established and efficient method for constructing this particular fused heterocyclic system. A prominent approach for this transformation is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component reaction involving a 2-aminoazine or 2-aminoazole, an aldehyde, and an isocyanide. nih.govnih.gov
Following the reduction of this compound to 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile, the resulting 5-aminopyrazole can serve as the aminoazole component in the GBB reaction. The reaction proceeds through the formation of an intermediate Schiff base from the condensation of the 5-amino group with an aldehyde. Subsequent attack by the isocyanide and intramolecular cyclization leads to the formation of the imidazo[1,2-b]pyrazole ring system. nih.gov The reaction is typically promoted by a catalytic amount of a Brønsted or Lewis acid. nih.gov
The versatility of the GBB reaction allows for the introduction of a wide range of substituents on the resulting imidazo[1,2-b]pyrazole scaffold by varying the aldehyde and isocyanide components. This modularity is highly advantageous for the creation of chemical libraries for drug discovery and material science applications. Research has demonstrated the successful application of the GBB reaction for the synthesis of a diverse library of imidazo[1,2-b]pyrazoles with yields up to 83%. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |
| 5-Aminopyrazole-4-carbonitrile | Various Aldehydes | Various Isocyanides | HClO₄ | Substituted Imidazo[1,2-b]pyrazoles | up to 83 | nih.gov |
| 5-Aminopyrazoles | Aldehydes | Isocyanides | Lewis or Brønsted Acid | 1H- and 5H-Imidazo[1,2-b]pyrazoles | - | nih.gov |
| 4-Arylazo-1H-pyrazol-3,5-diimines | Bromomalononitrile | - | - | Imidazo[1,2-b]pyrazoles | - | koreascience.kr |
Pyrazolo[3,4-d]nih.govnih.govnih.govtriazin-4-ones
The synthesis of pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones can be achieved from 5-aminopyrazole precursors through a diazotization and subsequent cyclization sequence. nih.govbeilstein-archives.org Starting from this compound, the initial reduction to 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile is the primary step.
For the formation of the triazinone ring, the 4-carbonitrile group needs to be converted into a carboxamide. This can be accomplished through hydrolysis of the nitrile under acidic or basic conditions. The resulting 1-Ethyl-5-amino-1H-pyrazole-4-carboxamide then undergoes diazotization of the 5-amino group using a reagent such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form an intermediate diazonium salt. nih.govbeilstein-archives.org Subsequent intramolecular cyclization of this diazonium intermediate leads to the formation of the fused pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-one ring system. nih.govbeilstein-archives.org
This synthetic strategy provides a direct route to this class of nitrogen-rich heterocyclic compounds, which are of interest for their potential biological activities. nih.gov
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| 3-Amino-1H-pyrazole-4-carbonitriles | 1. Hydrolysis 2. NaNO₂, HCl | Diazonium salt of 3-amino-1H-pyrazole-4-carboxamide | 3,6-Dihydro-4H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones | nih.govbeilstein-archives.org |
| 7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-one | Alkyl halides, Formaldehyde | - | Substituted Pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones | researchgate.net |
Other Condensed Ring Systems
The reactive nature of the 5-amino and 4-cyano groups in 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile allows for its use as a versatile building block for the synthesis of a variety of other condensed heterocyclic systems.
Pyrazolo[3,4-b]pyridines: These fused systems can be prepared through the annulation of 5-aminopyrazole-4-carbonitriles with 1,3-dicarbonyl compounds. researchgate.net The reaction typically proceeds in the presence of a Lewis acid catalyst, such as tin(IV) chloride. The dicarbonyl compound provides the carbon atoms necessary to form the pyridine (B92270) ring fused to the pyrazole core. This method has been successfully employed to synthesize a range of substituted pyrazolo[3,4-b]pyridines. researchgate.net
Pyrazolo[1,5-a]pyrimidines: Another important class of fused heterocycles, pyrazolo[1,5-a]pyrimidines, can be synthesized from 5-aminopyrazole precursors. One common method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their enamine derivatives. mdpi.com For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone has been shown to produce a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. mdpi.com
Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines: More complex fused systems can also be constructed. For example, a multi-step sequence starting from a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative, which can be derived from a 5-aminopyrazole, has been used to synthesize thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. This involves reactions with phenyl isothiocyanate followed by cyclization with α-halo carbonyl compounds. beilstein-journals.org
The diverse reactivity of the 5-aminopyrazole-4-carbonitrile scaffold, obtained from this compound, underscores its significance as a key intermediate in the synthesis of a wide array of fused heterocyclic compounds with potential for further chemical exploration and application.
| Starting Material | Reagent(s) | Fused System | Reference |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | 1,3-Dicarbonyl compounds, SnCl₄ | Pyrazolo[3,4-b]pyridines | researchgate.net |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidines | mdpi.com |
| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 3-Cyanopyridine-2-thiolates | Nicotinonitrile-pyrazole hybrids | mdpi.com |
| Ethyl 4-amino-5-cyano-1-aryl-1H-pyrazole-3-carboxylate | Phenylisothiocyanate | Pyrazolo[4,3-d]pyrimidines | beilstein-journals.org |
Spectroscopic and Structural Elucidation of 1 Ethyl 5 Nitro 1h Pyrazole 4 Carbonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile, ¹H and ¹³C NMR would provide crucial information about the proton and carbon frameworks, respectively.
¹H NMR Analysis for Proton Environment and Coupling
In the ¹H NMR spectrum of this compound, the protons of the ethyl group would be expected to produce a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole (B372694) nitrogen would appear as a quartet, likely in the downfield region due to the deshielding effect of the aromatic ring and the nitrogen atom. The terminal methyl protons (-CH₃) would present as a triplet. The pyrazole ring itself has one proton at the 3-position (H-3). This proton would appear as a singlet, and its chemical shift would be significantly influenced by the electron-withdrawing effects of the adjacent nitro and nitrile groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-3 | Downfield | s | - |
| -CH₂- (ethyl) | Downfield | q | ~7 Hz |
| -CH₃ (ethyl) | Upfield | t | ~7 Hz |
Note: Predicted values are based on general principles and data from related compounds.
¹³C NMR Analysis for Carbon Framework and Functional Group Identification
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would be expected in the range of 115-125 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) would have distinct chemical shifts. The carbon bearing the nitro group (C-5) would be significantly deshielded. The carbons of the ethyl group (-CH₂- and -CH₃) would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | ~130-140 |
| C-4 | ~110-120 |
| C-5 | ~150-160 |
| -C≡N | ~115-125 |
| -CH₂- (ethyl) | ~40-50 |
| -CH₃ (ethyl) | ~15-20 |
Note: Predicted values are based on general principles and data from related compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques would be essential for confirming the structural assignments.
COSY (Correlation Spectroscopy): Would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-3 with C-3, -CH₂- protons with the methylene carbon, and -CH₃- protons with the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, correlations would be expected between the H-3 proton and carbons C-4 and C-5, and between the methylene protons of the ethyl group and carbons C-5 and N-1 of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Nitrile, Nitro, and Pyrazole Moieties
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitrile and nitro groups. The C≡N stretch of the nitrile group typically appears in the region of 2220-2260 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The vibrations of the pyrazole ring would also contribute to the fingerprint region of the spectrum.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2260 |
| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (-NO₂) | Symmetric Stretching | 1300 - 1370 |
| Pyrazole Ring | Ring Vibrations | Fingerprint Region |
Note: Predicted values are based on general principles and data from related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound.
The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, and potentially the nitrile group. Common fragmentation pathways for related nitropyrazoles include the loss of NO₂ followed by the elimination of HCN. The ethyl group could be lost as an ethene molecule or an ethyl radical. Analysis of these fragment ions would provide further evidence for the proposed structure.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Nitropyrazole |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For the related compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the molecular formula was established as C₁₀H₇N₅O₂. nih.gov In another study, the elemental composition of a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles was confirmed using HRMS. For instance, the sodium adduct of 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile (a trifluoromethyl derivative) was analyzed, with a calculated mass of 342.9736 and a found mass of 342.9731, confirming its elemental formula. scirp.org
Based on its structure, the elemental composition of this compound is C₆H₅N₄O₂. The expected monoisotopic mass would be calculated and compared with the experimentally determined value from HRMS to confirm this composition with high confidence.
Table 1: Illustrative HRMS Data for a Related Pyrazole Derivative
| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Adduct |
| 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile derivative | C₁₁H₅Cl₂F₃N₄Na⁺ | 342.9736 | 342.9731 | [M+Na]⁺ |
This table illustrates the precision of HRMS in elemental composition determination for a related pyrazole derivative as specific HRMS data for this compound was not available in the searched literature.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.gov While specific crystallographic data for this compound is not available, analysis of related structures provides insight into its likely solid-state conformation.
Studies on various pyrazole derivatives reveal consistent geometric parameters. For example, in ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the bond lengths and angles within the N-phenylpyrazole core are comparable to other reported pyrazole ligands. bg.ac.rs Similarly, the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile shows that its bond lengths and angles are within normal ranges. nih.gov
The pyrazole ring itself is planar. In related structures, the substituents can be twisted relative to this plane. For instance, the dihedral angle between the pyrazole ring and an attached phenyl ring can vary significantly, from 44.8° to 88.9°. bg.ac.rs The nitro group's orientation is also of interest; in one derivative, it was found to be only slightly twisted out of the plane of the phenyl ring to which it was attached, with a torsion angle of 4.1(2)°. bg.ac.rs
Table 2: Representative Bond Lengths and Angles for a Substituted Pyrazole Derivative
| Parameter | Bond/Atoms | Value | Reference Compound |
| Bond Length | C=O | 1.219(2) Å | 3-(benzo[d] scirp.orgbg.ac.rsdioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole researchgate.net |
| Bond Length | C-N (in ring) | ~1.3-1.4 Å | General pyrazole structures nih.govbg.ac.rs |
| Bond Angle | O-C-O | 116.40(1)° | 3-(benzo[d] scirp.orgbg.ac.rsdioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole researchgate.net |
| Dihedral Angle | Phenyl-Pyrazole | 49.26(6)° | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bg.ac.rs |
This table presents typical bond parameters from related structures to approximate the geometry of this compound.
The packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds and other weaker contacts. In the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, the crystal structure is stabilized by intermolecular N-H···N and C-H···Cl interactions. e-journals.in The N-H···N interactions lead to the formation of centrosymmetric dimers. e-journals.in In another case, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the molecules are linked by N-H···O and C-H···O hydrogen bonds, creating a three-dimensional network. nih.gov These types of interactions would also be expected to play a role in the crystal lattice of this compound, influencing its physical properties.
Computational and Theoretical Investigations of 1 Ethyl 5 Nitro 1h Pyrazole 4 Carbonitrile
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, with a focus on Density Functional Theory (DFT), have become a standard tool for investigating the properties of pyrazole (B372694) derivatives. nih.gov Methods like B3LYP, combined with various basis sets such as 6-311++G(d,p), are frequently used to achieve a balance between computational cost and accuracy in predicting the molecular properties of such systems. malayajournal.orgbohrium.com These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactive nature.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile, the geometry is optimized to find the most stable arrangement of the ethyl, nitro, and cyano groups relative to the pyrazole ring.
Conformational analysis involves studying the rotation around single bonds, such as the C-N bond of the ethyl group, to identify different conformers and their relative stabilities. Theoretical calculations can map the potential energy surface to locate the global minimum energy structure, which corresponds to the most populated conformation of the molecule. researchgate.net The optimized geometric parameters, including bond lengths and angles, provide a precise structural model.
Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data) This table presents illustrative data typical for a DFT/B3LYP level calculation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N2-N1-C5 | 110.5 |
| N2-C3 | 1.33 | N1-N2-C3 | 106.0 |
| C3-C4 | 1.43 | N2-C3-C4 | 112.0 |
| C4-C5 | 1.40 | C3-C4-C5 | 104.5 |
| C5-N1 | 1.36 | C4-C5-N1 | 107.0 |
| C4-C(N) | 1.45 | C3-C4-C(N) | 125.0 |
| C-N (cyano) | 1.16 | C5-C4-C(N) | 130.5 |
| C5-N(O2) | 1.48 | N1-C5-N(O2) | 118.0 |
| N-O (nitro) | 1.23 | O-N-O | 124.0 |
Electronic Structure Analysis (HOMO-LUMO, Band Gap)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents illustrative data based on DFT calculations for similar nitro-substituted aromatic compounds.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -7.50 |
| LUMO Energy (ELUMO) | -3.20 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.30 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.
Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These are often found around the hydrogen atoms of the ethyl group and near the pyrazole ring protons.
Green regions correspond to neutral or near-zero potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive sites, which is crucial for understanding its interaction with other reagents.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule. bohrium.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization.
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data) This table shows illustrative donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N2 | π(C3-C4) | 25.5 |
| LP(1) O (nitro) | π(C5-N(O2)) | 18.2 |
| π(C3-C4) | π(C5-N1) | 20.1 |
| π(C4-C(N)) | π(C3-N2) | 15.8 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like pyrazoles. organic-chemistry.orgresearchgate.net These studies can map out the entire reaction pathway, identify intermediates, and calculate the activation energies associated with each step.
Transition State Calculations for Synthetic Pathways
A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to be converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For the synthesis of this compound, which can be formed through various cyclization reactions, transition state calculations are essential. mdpi.com For instance, in a common pathway involving the condensation of a hydrazine (B178648) with a dicarbonyl or equivalent compound, computational methods can model the approach of the reactants, the formation of new bonds, and the subsequent aromatization step. organic-chemistry.org
The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. This is often achieved using optimization algorithms designed for finding such points. medium.com Once located, a frequency calculation is performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations provide invaluable, detailed insights into the feasibility and kinetics of a proposed synthetic route.
Energetic Profiles of Key Transformations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the energetic properties of nitropyrazole compounds, which are often explored as potential energetic materials. bohrium.comeurasianjournals.com These studies typically calculate key parameters such as the heat of formation (HOF), detonation velocity (D), and detonation pressure (P) to assess their performance.
For nitropyrazole derivatives, the presence of the nitro group (-NO2) is a primary determinant of their energetic character. acs.org The decomposition of such compounds is a key transformation, often initiated by the cleavage of the C-NO2 or N-NO2 bond. sigmaaldrich.combohrium.com Computational studies on related molecules, like trinitro-substituted pyrazole-triazole derivatives, have been used to calculate the bond dissociation energy (BDE) to identify the trigger linkage in the decomposition process. sigmaaldrich.com
The energetic profile of this compound would be shaped by the interplay between the electron-withdrawing nitro and cyano groups on the pyrazole ring and the ethyl substituent on the nitrogen atom. The pyrazole ring itself is an aromatic and stable five-membered heterocycle. eurasianjournals.comacs.org The introduction of a nitro group makes it an energetic material. acs.org The cyano group also contributes to the energetic properties and density. eurasianjournals.com
Based on studies of analogous compounds, the key energetic transformations for this compound would involve the initial steps of thermal decomposition. This could be the cleavage of the C-NO2 bond or potentially a more complex pathway involving interactions between the nitro and cyano groups or the ethyl substituent. bohrium.com The calculated detonation properties for a range of nitropyrazole derivatives suggest that they are often good candidates for energetic materials, with detonation velocities typically falling between 6.42 and 9.00 km·s⁻¹. eurasianjournals.com
Table 1: Representative Calculated Energetic Properties of Substituted Nitropyrazoles
This table presents illustrative data from computational studies on various nitropyrazole derivatives to provide context for the expected energetic profile of this compound.
| Compound Class | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| Dinitropyrazoles | ~221 bohrium.com | ~8.5 bohrium.com | ~31.9 bohrium.com |
| Trinitropyrazoles | >833 nih.gov | ~9.0 nih.gov | ~37.1 nih.gov |
| Nitropyrazole-N-oxides | Higher than non-oxidized counterparts bohrium.com | Higher than non-oxidized counterparts bohrium.com | Higher than non-oxidized counterparts bohrium.com |
Note: The data in this table are for representative nitropyrazole compounds and not for this compound itself. The values are approximate and sourced from various computational studies on different derivatives.
Spectroscopic Property Predictions from Computational Models
Computational models are not only used for energetic predictions but also for forecasting the spectroscopic properties of molecules. This is invaluable for identifying and characterizing newly synthesized compounds.
DFT calculations are a standard method for predicting the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of molecules. bohrium.comnih.gov By optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a suitable basis set), the vibrational frequencies and NMR chemical shifts can be calculated. bohrium.comnih.gov
For this compound, a theoretical IR spectrum would exhibit characteristic peaks corresponding to its functional groups. Based on studies of similar compounds, one would expect:
C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹.
NO₂ asymmetric and symmetric stretches: Strong bands typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net
C-H stretches: Bands for the ethyl group and the pyrazole ring C-H bond in the 2850-3100 cm⁻¹ region.
Pyrazole ring vibrations: A series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N, N-N, and C-C stretching and bending modes.
Theoretical ¹H and ¹³C NMR spectra can also be predicted. The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound:
In the ¹H NMR spectrum, one would expect a quartet and a triplet for the ethyl group protons, and a singlet for the proton at the C3 position of the pyrazole ring.
In the ¹³C NMR spectrum, distinct signals would be predicted for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbon of the nitrile group. The carbons attached to the electron-withdrawing nitro and cyano groups would be significantly deshielded, appearing at a higher chemical shift.
Table 2: Representative Theoretical Vibrational Frequencies for a Substituted Nitropyrazole
This table illustrates the kind of data that would be generated from a DFT calculation of the IR spectrum for a molecule like this compound, based on published data for related compounds. researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (pyrazole ring) | ~3100 |
| C-H stretch (ethyl) | 2950-3050 |
| C≡N stretch (nitrile) | 2240 |
| NO₂ asymmetric stretch | 1540 |
| C=N stretch (pyrazole ring) | 1480 |
| NO₂ symmetric stretch | 1350 |
Note: These are representative values and the actual frequencies for this compound would depend on the specific computational method and basis set used.
The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT) calculations. bohrium.comnih.gov These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system of the nitropyrazole ring. The presence of the nitro and cyano groups, both strong chromophores, would likely lead to absorption in the UV region. Studies on simple pyrazole show a maximum absorption around 203-210 nm. The extensive conjugation and the presence of electron-withdrawing groups in this compound would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyrazole.
Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the nature of the electronic transitions. For a molecule like this, the HOMO is likely to be located on the pyrazole ring, while the LUMO may be centered on the nitro group and the cyano-substituted part of the ring. The energy gap between the HOMO and LUMO is a key factor determining the λ_max, with a smaller gap corresponding to absorption at a longer wavelength. bohrium.comnih.gov
Role of 1 Ethyl 5 Nitro 1h Pyrazole 4 Carbonitrile As a Synthetic Building Block
Precursor for Advanced Organic Materials
The development of advanced organic materials with tailored electronic and photophysical properties is a cornerstone of materials science. Pyrazole (B372694) derivatives have been recognized for their utility in this arena, often contributing to the creation of luminescent and fluorescent agents. nih.gov The structure of 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile inherently possesses the electronic characteristics necessary for a precursor to functional organic materials.
The nitro group at the 5-position of the pyrazole ring acts as a powerful electron-withdrawing group. This feature, in conjunction with the pyrazole ring system, can be exploited to design molecules with significant intramolecular charge-transfer characteristics, a key property for nonlinear optical (NLO) materials and certain classes of dyes. The chemical reactivity of the nitro group, which can be reduced to an amino group, offers a pathway to further modulate the electronic properties of the resulting materials. For instance, the conversion of the nitro group to an amino group would transform it into a strong electron-donating group, providing access to "push-pull" systems known for their desirable photophysical properties. nih.gov
Furthermore, the carbonitrile group can be chemically transformed into other functionalities, such as a carboxylic acid or an amide, which can then be used to link the pyrazole core into larger polymeric structures. This versatility allows for the integration of the pyrazole's electronic attributes into functional polymers, potentially leading to materials with applications in organic electronics or as specialized coatings.
Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
One of the most promising applications of this compound is its role as an intermediate in the synthesis of fused heterocyclic systems. The strategic positioning of the nitro and carbonitrile groups makes it an ideal precursor for the construction of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry. nih.govnih.govnih.gov
The synthetic utility of this compound hinges on the selective reduction of the 5-nitro group to a 5-amino group, yielding the transient intermediate, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile. This transformation is a standard procedure in organic synthesis, often accomplished with reagents like hydrogen gas over a palladium catalyst or with tin(II) chloride. The resulting ortho-aminonitrile is a classic precursor for the annulation of a second heterocyclic ring.
For the synthesis of pyrazolo[3,4-b]pyridines , the 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile intermediate can undergo condensation with 1,3-dicarbonyl compounds. This reaction typically proceeds under acidic conditions, where the amino group and the activated carbon of the pyrazole ring react with the two electrophilic centers of the dicarbonyl compound to form the fused pyridine (B92270) ring. nih.gov A variety of substitution patterns on the resulting pyrazolo[3,4-b]pyridine can be achieved by selecting different 1,3-dicarbonyl compounds.
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by reacting the same 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile intermediate with various dielectrophilic reagents. For example, condensation with β-ketoesters or their equivalents would lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govmdpi.com Microwave-assisted organic synthesis has been shown to be an effective method for promoting these types of cyclization reactions, often leading to higher yields and shorter reaction times. nih.gov
The following table summarizes potential transformations of this compound into complex heterocyclic scaffolds, based on established synthetic routes for analogous compounds.
Table 1: Potential Synthesis of Complex Heterocycles from this compound
| Starting Material | Reagent(s) | Resulting Scaffold | General Conditions |
|---|
Design and Synthesis of Library-Based Pyrazole-4-carbonitrile Derivatives
The principles of combinatorial chemistry and library-based synthesis are central to modern drug discovery and materials development. The structure of this compound is well-suited as a starting point for the creation of a diverse library of pyrazole-4-carbonitrile derivatives. The divergent reactivity of the nitro and carbonitrile functional groups allows for the introduction of a wide array of substituents and structural motifs.
A potential library synthesis strategy would involve a series of parallel reactions performed on the core scaffold. Key transformations could include:
Reduction of the nitro group: As previously mentioned, the reduction of the nitro group to an amine provides a key functional handle for further derivatization. This amine can then be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, thereby introducing a wide range of chemical diversity.
Modification of the cyano group: The carbonitrile functionality is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring via cycloaddition with an azide (B81097). Each of these transformations opens up new avenues for derivatization.
Nucleophilic aromatic substitution: While less common, under certain conditions, the nitro group could potentially be displaced by a strong nucleophile, allowing for the introduction of different substituents at the 5-position.
The following table outlines a hypothetical library synthesis scheme starting from this compound.
Table 2: Exemplar Library Synthesis from this compound
| Core Scaffold | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile | Acylation | Acid chlorides, Anhydrides | Amide |
| 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 1-Ethyl-5-amino-1H-pyrazole-4-carbonitrile | Urea formation | Isocyanates | Urea |
| 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid | Amide coupling | Amines | Amide |
| This compound | Tetrazole formation | Sodium azide | Tetrazole |
Such a library of compounds could then be screened for a variety of biological activities or material properties, leveraging the structural diversity generated from the single, versatile starting material. The use of modern high-throughput synthesis and screening techniques would further enhance the efficiency of this approach. researchgate.netresearchgate.netnih.gov
Conclusion and Future Perspectives
Summary of Key Research Avenues for 1-Ethyl-5-nitro-1H-pyrazole-4-carbonitrile
The synthesis of functionalized pyrazoles is a well-established field, with numerous methods reported. researchgate.net These typically involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For this compound, a plausible synthetic route could involve the reaction of ethylhydrazine (B1196685) with a suitably substituted three-carbon synthon carrying a nitro group and a carbonitrile precursor. The specific challenges would lie in controlling the regioselectivity of the reaction to obtain the desired 1,5-disubstituted isomer.
The true research value of this compound likely lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations. This resulting 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile would be a highly versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their biological activities. nih.gov The carbonitrile group itself is a valuable functional handle, capable of being hydrolyzed to a carboxylic acid or an amide, or participating in cycloaddition reactions. acs.org
Emerging Trends and Unexplored Research Opportunities
The landscape of pyrazole (B372694) chemistry is continually evolving, with new applications and synthetic methodologies emerging. For this compound, several unexplored research opportunities align with these current trends.
Medicinal Chemistry: Pyrazole derivatives are prominent in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov The combination of the pyrazole core with a nitro group—a moiety known to be a pharmacophore in certain antimicrobial and anticancer drugs—suggests that this compound and its derivatives could be screened for a range of biological activities. The amino derivatives, obtained after nitro group reduction, are particularly interesting as potential kinase inhibitors, a major target class in modern oncology. nih.gov
Materials Science: The inherent aromaticity and polarizable nature of the pyrazole ring, combined with the electron-withdrawing nitro and carbonitrile groups, could impart interesting photophysical or electronic properties to this compound. mdpi.com Research into its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or as a ligand in coordination chemistry represents a significant unexplored avenue. lifechemicals.com The synthesis of metal complexes using the pyrazole nitrogen atoms as coordination sites could lead to new materials with catalytic or magnetic properties.
Agrochemicals: Substituted pyrazoles are also found in a variety of herbicides, insecticides, and fungicides. lifechemicals.com The specific substitution pattern of this compound could be investigated for potential agrochemical applications, an area where the discovery of novel active ingredients is of high importance.
Broader Implications for Pyrazole Chemistry and Related Fields
Furthermore, the development of efficient and regioselective synthetic routes to this compound could provide valuable tools for synthetic organic chemists. The methodologies developed could potentially be applied to the synthesis of other polysubstituted pyrazoles, which are often challenging to prepare with high selectivity. nih.gov
Q & A
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, 1M HCl/NaOH) show degradation <5% over 14 days. HPLC analysis identifies hydrolysis products (e.g., carboxylic acid derivatives) under acidic conditions .
Data Contradiction Analysis
- Nitration Position Ambiguity : Some studies report 3-nitro isomers , while others assume 5-nitro configurations . SCXRD and 2D NMR (NOESY) are critical for unambiguous assignment.
- Melting Point Variability : Differences in purity protocols (e.g., recrystallization solvents) necessitate reporting detailed procedural steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
